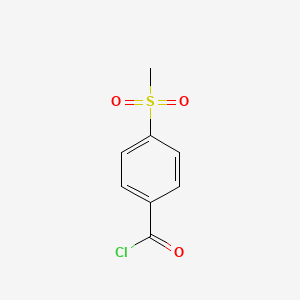
4-(Methanesulfonyl)benzoyl chloride
Cat. No. B1312745
Key on ui cas rn:
40913-92-6
M. Wt: 218.66 g/mol
InChI Key: IPEIDGXNXFPGBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06960611B2
Procedure details


A mixture of 11.2 g (0.056 mol) of p-methylsulfonyl-benzoic acid prepared in Example 4 and 30 ml of thionyl chloride were heated under reflux to give a clear solution. Removal of the excess of thionyl chloride under reduced pressure obtained white solid and without purification put into the next reaction.


Identifiers


|
REACTION_CXSMILES
|
[CH3:1][S:2]([C:5]1[CH:13]=[CH:12][C:8]([C:9](O)=[O:10])=[CH:7][CH:6]=1)(=[O:4])=[O:3].S(Cl)([Cl:16])=O>>[CH3:1][S:2]([C:5]1[CH:13]=[CH:12][C:8]([C:9]([Cl:16])=[O:10])=[CH:7][CH:6]=1)(=[O:4])=[O:3]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
11.2 g
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)(=O)C1=CC=C(C(=O)O)C=C1
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
were heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a clear solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Removal of the excess of thionyl chloride under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
obtained white solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
without purification
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
put into the next reaction
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CS(=O)(=O)C1=CC=C(C(=O)Cl)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
